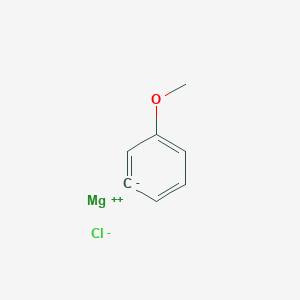
Magnesium, chloro(3-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in the synthesis of various pharmaceuticals and fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium, chloro(3-methoxyphenyl)- is typically prepared through the Grignard reaction. This involves the reaction of 3-methoxybenzyl chloride with magnesium metal in an anhydrous ether solvent . The reaction must be carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the preparation of magnesium, chloro(3-methoxyphenyl)- follows a similar procedure but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The use of automated systems for adding reagents and controlling reaction conditions is common to maintain consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium, chloro(3-methoxyphenyl)- undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in an anhydrous ether solvent.
Substitution Reactions: Often uses alkyl or aryl halides under anhydrous conditions.
Coupling Reactions: Requires palladium catalysts and bases like potassium carbonate.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Biaryl Compounds: From coupling reactions.
Wissenschaftliche Forschungsanwendungen
Magnesium, chloro(3-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active compounds for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of magnesium, chloro(3-methoxyphenyl)- involves its role as a nucleophile. The magnesium atom in the compound donates electrons to form a bond with electrophilic carbon atoms in other molecules. This nucleophilic addition is a key step in many organic synthesis reactions. The compound can also participate in oxidative addition and transmetalation processes, particularly in coupling reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium, chloro(phenyl)-: Another Grignard reagent with similar reactivity but different substituents.
Magnesium, chloro(4-methoxyphenyl)-: Similar structure but with the methoxy group in a different position.
Magnesium, chloro(2-methoxyphenyl)-: Another positional isomer with different reactivity patterns.
Uniqueness
Magnesium, chloro(3-methoxyphenyl)- is unique due to the position of the methoxy group, which can influence the reactivity and selectivity of the compound in various reactions. This positional effect can lead to different products and reaction pathways compared to its isomers .
Eigenschaften
CAS-Nummer |
189032-84-6 |
|---|---|
Molekularformel |
C7H7ClMgO |
Molekulargewicht |
166.89 g/mol |
IUPAC-Name |
magnesium;methoxybenzene;chloride |
InChI |
InChI=1S/C7H7O.ClH.Mg/c1-8-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
ZKJIBOPFTIIXPE-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=C[C-]=C1.[Mg+2].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















